2-ethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
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Overview
Description
This compound may belong to the class of organic compounds known as purine 2’-deoxyribonucleosides . These are compounds consisting of a purine linked to a ribose which lacks a hydroxyl group at position 2 .
Physical and Chemical Properties Analysis
There is a reference to a crystal structure of a compound with a naphthalen-1-ylmethyl group , but it’s unclear if this is related to the compound you’re asking about.Scientific Research Applications
Synthetic Pathways and Structural Analysis
Research on compounds with structural similarities to 2-ethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide focuses on synthetic pathways, structural analysis, and potential applications in medicinal chemistry. The synthesis of isomeric enaminones showcases a fundamental approach to creating compounds with potential for diverse chemical transformations and bioactive properties. These synthetic pathways often involve reactions that yield isomeric structures, demonstrating the complexity and versatility of organic synthesis in targeting specific molecular configurations (Brbot-Šaranović et al., 2001).
Antiviral and Antimicrobial Potential
Compounds bearing naphthalenyl and pyrazolopyrimidinyl moieties have been investigated for their antiviral and antimicrobial activities. For instance, derivatives of 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one have shown promising antiviral activity against the H5N1 virus, highlighting the potential of such compounds in the development of new antiviral agents (Flefel et al., 2014). Additionally, new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring have been synthesized, with selected examples showing moderate antimicrobial activity, indicating their potential use in addressing microbial resistance (Farag et al., 2009).
Antioxidant Activity and Enzymatic Interaction
The antioxidant properties of certain heterocycles derived from 2-acetylnaphthalene have been explored, revealing that some prepared products exhibit promising activity. This research underlines the importance of structural variation in modulating biological activities and provides a basis for the development of novel antioxidants (Taha, 2012). Furthermore, the interaction of synthesized compounds with enzymes, such as the observed potent effect on cellobiase reactivity, suggests potential applications in biocatalysis and the development of enzyme modulators (Abd & Awas, 2008).
Safety and Hazards
Properties
IUPAC Name |
2-ethyl-N-[2-[5-(naphthalen-1-ylmethyl)-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-3-17(4-2)23(30)25-12-13-29-22-21(14-27-29)24(31)28(16-26-22)15-19-10-7-9-18-8-5-6-11-20(18)19/h5-11,14,16-17H,3-4,12-13,15H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXYMAAFLHITGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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